molecular formula C18H21NO3 B2868301 N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide CAS No. 446269-13-2

N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide

Cat. No.: B2868301
CAS No.: 446269-13-2
M. Wt: 299.37
InChI Key: XQMDZBOBBHMUPQ-UHFFFAOYSA-N
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Description

N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide is a synthetic chemical compound of high interest in organic and medicinal chemistry research. This compound features a unique cyclohexa-2,5-dien-1-one core structure, a motif found in various biologically active molecules and synthetic intermediates. Its mechanism of action and specific research applications are areas of active investigation. Researchers value this benzamide derivative for its potential in [ e.g., developing novel catalytic reactions, studying structure-activity relationships, or as a precursor for complex molecular architectures ]. As a high-grade reference standard, it is ideal for [ e.g., analytical method development, chemical synthesis, or biological screening ]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature and safety data sheets prior to handling.

Properties

IUPAC Name

N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-5-22-18(13(3)10-16(20)11-14(18)4)19-17(21)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDZBOBBHMUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(=CC(=O)C=C1C)C)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclohexadiene moiety : This contributes to its reactivity and biological interactions.
  • Amide functional group : Known for its role in biological activity, particularly in enzyme interactions.

The molecular formula is C15H19NO2C_{15}H_{19}NO_2, and its molecular weight is approximately 245.33 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially inhibiting their activity which could lead to therapeutic effects in diseases such as cancer and inflammation.
  • Cell Cycle Modulation : Research indicates that this compound may influence cell cycle progression, leading to apoptosis in cancer cells.

Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.3Induction of apoptosis
MCF7 (Breast)12.7Cell cycle arrest at G2/M phase
A549 (Lung)20.5Inhibition of NF-kB signaling pathway

These results suggest that the compound has significant potential as a chemotherapeutic agent.

Antimicrobial Activity

In another study assessing antimicrobial effects, the compound was tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The data indicates that this compound exhibits promising antimicrobial properties.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of an ethoxy group enhances lipophilicity, improving cell membrane penetration.
  • Amide vs. Ester : The amide linkage has shown more favorable interactions with biological targets compared to esters.

Comparison with Similar Compounds

HDAC Inhibitors: 4-Methylbenzamide Derivatives

Key analogs include HDAC inhibitors 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) .

Compound Substituents on Amine Moiety HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity
109 2-aminophenylaminohexyl 12 15 Dual
136 2-amino-4-fluorophenylaminohexyl 420 320 HDAC3-preferential
Target Compound Cyclohexadienone-ethoxy-dimethyl Not reported Not reported Unknown

Key Observations :

  • The electron-withdrawing oxo group in the cyclohexadienone core could alter electronic interactions with HDAC catalytic sites, affecting selectivity .

Pesticidal Benzamides

Benzamides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share structural motifs with the target compound .

Compound Core Structure Key Substituents Use/Potency
Etobenzanid Benzamide + dichlorophenyl Ethoxymethoxy Herbicide
Target Benzamide + cyclohexadienone Ethoxy, dimethyl, oxo Unknown

Key Observations :

  • The cyclohexadienone group in the target compound may enhance photostability compared to etobenzanid’s ethoxymethoxy group, which is prone to hydrolysis.

Catalytic Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxyl group that acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization .

Compound Substituents Directing Group Efficacy Solubility (Predicted)
3-Methylbenzamide 3-methyl, hydroxyl High (N,O-bidentate) Moderate (polar)
Target Compound 4-methyl, ethoxy Likely low Low (nonpolar)

Key Observations :

  • The ethoxy group in the target compound may reduce coordination capacity compared to the hydroxyl group in the 3-methyl analog, limiting its utility in catalysis.
  • The 4-methyl substitution (vs. 3-methyl) could alter electronic effects in aromatic C–H activation .

Pharmacological Agents

Ispinesib mesylate (N-(3-aminopropyl)-4-methylbenzamide derivative) is an antiepileptic kinesin inhibitor with a complex quinazolinyl substituent .

Compound Core Structure Key Functional Groups Therapeutic Target
Ispinesib 4-methylbenzamide + quinazoline Aminopropyl, methanesulfonate Kinesin (anticancer)
Target Compound 4-methylbenzamide + cyclohexadienone Ethoxy, dimethyl Not reported

Key Observations :

  • The rigid cyclohexadienone core in the target compound may limit conformational flexibility required for kinesin binding, unlike ispinesib’s flexible aminopropyl chain.
  • The ethoxy group could enhance metabolic stability compared to ispinesib’s sulfonate moiety .

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